2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound with the linear formula C14H12FNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H12FNO2 . The molecular weight is 245.256 .Scientific Research Applications
Analytical and Diagnostic Applications
Analytical Derivatization for Sensitive Detection : A study by Wu et al. (1997) developed a sulfonate reagent for analytical derivatization in liquid chromatography. This reagent enhances the detection sensitivity for analytes by tagging them with a fluorophore for fluorometric detection. Although the compound studied is not the exact match, the approach could be relevant for analyzing similar compounds like "2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" in complex mixtures (Wu et al., 1997).
Molecular Imaging Probes : The compound "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide" was used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research, indicating the potential of fluorinated benzamides as PET imaging agents (Kepe et al., 2006).
Drug Discovery and Pharmacological Research
Antipsychotic Potential : A study by van Wijngaarden et al. (1987) synthesized 2-phenylpyrroles as conformationally restricted benzamide analogues with dopamine antagonistic activity, suggesting a potential pathway for developing antipsychotic medications. Such methodologies could be applied to the synthesis and pharmacological evaluation of compounds like "2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" (van Wijngaarden et al., 1987).
Hypoglycemic Agents : Grell et al. (1998) investigated hypoglycemic benzoic acid derivatives, leading to the development of repaglinide. The study's structure-activity relationships could guide the design of new compounds for diabetes treatment, highlighting how modifications to compounds like "2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" could yield therapeutically valuable agents (Grell et al., 1998).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with serotonin receptors .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin system, which plays a crucial role in mood regulation .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles in preliminary studies .
Result of Action
Similar compounds have been found to have anxiolytic effects following central administration in vivo .
properties
IUPAC Name |
2-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOMCCOIPLZKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.